molecular formula C10H12O3S B1347369 2,3-Dihydro-1h-inden-2-yl methanesulfonate CAS No. 777-72-0

2,3-Dihydro-1h-inden-2-yl methanesulfonate

Cat. No.: B1347369
CAS No.: 777-72-0
M. Wt: 212.27 g/mol
InChI Key: CFIDFVNAHVRFGT-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-2-yl methanesulfonate is an organic compound with the molecular formula C10H12O3S. It is a derivative of indene, a bicyclic hydrocarbon, and contains a methanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-inden-2-yl methanesulfonate typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2,3-Dihydro-1H-indene+Methanesulfonyl chloride2,3-Dihydro-1H-inden-2-yl methanesulfonate\text{2,3-Dihydro-1H-indene} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 2,3-Dihydro-1H-indene+Methanesulfonyl chloride→2,3-Dihydro-1H-inden-2-yl methanesulfonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is typically purified by recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-inden-2-yl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include amines, thiols, or other substituted indenes.

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Alcohols or hydrocarbons.

Scientific Research Applications

2,3-Dihydro-1H-inden-2-yl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-2-yl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene: The parent compound without the methanesulfonate group.

    Methanesulfonyl chloride: The reagent used in the synthesis of 2,3-Dihydro-1H-inden-2-yl methanesulfonate.

    Indene: A related bicyclic hydrocarbon.

Uniqueness

This compound is unique due to the presence of the methanesulfonate group, which enhances its reactivity and makes it useful in various chemical reactions. Its structure allows for diverse applications in research and industry.

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-14(11,12)13-10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIDFVNAHVRFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292154
Record name 2,3-dihydro-1h-inden-2-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-72-0
Record name NSC80565
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Record name 2,3-dihydro-1h-inden-2-yl methanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-inden-2-yl-methanesulfonate
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Synthesis routes and methods I

Procedure details

2-Indanol (20.00 g, 149.5 mmol) and diisopropylethylamine (21.2 g, 164 mmol) was stirred in dichloromethane (300 mL) at 0° C. Methanesulfonyl chloride (18.78 g, 164 mmol) and dimethylaminopyridine (1.80 g) were added simultaneously and stirring continued at room temperature for 18 h. Solution was evaporated, partitioned between ethyl acetate and water, and the organic phase separated. This was washed with NaHCO3 (sat) and with citric acid solution (5%) and dried over MgSO4. The filtered solution was concentrated and the resultant solid recrystallized from isopropanol-EtOH (3:1) to give off-white crystals (24.6 g, 78%).
Quantity
20 g
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21.2 g
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300 mL
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18.78 g
Type
reactant
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Quantity
1.8 g
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Indanol (5.14 g, 38.3 mmoles) in methylene chloride (20 ml) at 0° C. was added with triethylamine (6.13 ml 4.46 g, 44.1 mmoles) and a solution of mesyl chloride (3.26 ml, 4.83 g, 42.1 mmoles) in methylene chloride (4 ml). The temperature was raised to room value, then the mixture was poured into water and the organic phase separated, washed with water, anhydrified and dried to give 8.12 g of the title product (yield: 99%)
Quantity
5.14 g
Type
reactant
Reaction Step One
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6.13 mL
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reactant
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20 mL
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3.26 mL
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reactant
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0 (± 1) mol
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reactant
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4 mL
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Yield
99%

Synthesis routes and methods IV

Procedure details

2-Indanol (1.34 g) in pyridine (5 ml) was stirred with cooling to 0° C. Methylsulphonyl chloride (1.38 g) was added dropwise while maintaining the temperature at 0°. The mixture was then allowed to warm to room temperature and was stirred for 0.5 hour. The mixture was then poured on to ice and immediately a white precipitate formed; the mixture was allowed to stand overnight. The precipitate was then filtered off, washed with water and air-dried to give 2-methylsulphonyloxyindane (1.9 g), m.p. 75°-77° C.
Quantity
1.34 g
Type
reactant
Reaction Step One
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5 mL
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solvent
Reaction Step One
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1.38 g
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Synthesis routes and methods V

Procedure details

N,N-Dimethyl-2-indanamine (107). Methanesulfonyl chloride (11.5 mL, 149 mmol) was added dropwise to a stirred solution of 2-indanol (106) (20 g, 149 mmol) and iPr2NEt (28.6 mL, 164 mmol) in DCM (300 mL) at 0° C., and the solution stirred at 20° C. for 16 h. The solution was washed with 1 M HCl (80 mL), aqueous saturated NaHCO3 solution (80 mL) and brine (100 mL), dried and the solvent evaporated. The residue was recrystallised from EtOH to give 2,3-dihydro-1H-inden-2-yl methanesulfonate (31.14 g, 98%) as a white solid. Aqueous HNMe2 (40%, 180 mL, 1.42 mol) was added slowly to a stirred solution of mesylate (30.25 g, 143 mmol) in DMF (200 mL) and the solution stirred at 20° C. for 16 h. The solution was partitioned between EtOAc (400 mL) and water (800 mL) and the organic fraction washed with water (3×80 mL), brine (100 mL), dried and the solvent evaporated. The residue was suspended in 1 M HCl (400 mL) and washed with DCM (3×80 mL). The pH of the aqueous fraction was adjusted to 14 with NaOH, the mixture chilled at 5° C. for 8 h and the precipitate filtered. The precipitate was washed with water (50 mL) and dried to give amine 107 (21.54 g, 93%) as a light gray solid: 1H NMR δ 7.10-7.17 (m, 4H, Harom), 3.01-3.08 (m, 3H, H-2, CH2), 2.82-2.91 (m, 2H, CH2), 2.31 [s, 6H, N(CH3)2].
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0 (± 1) mol
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11.5 mL
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20 g
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28.6 mL
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300 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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